molecular formula C13H20N2 B2555479 1-Benzyl-5,5-dimethylpyrrolidin-3-amine CAS No. 1152112-22-5

1-Benzyl-5,5-dimethylpyrrolidin-3-amine

Cat. No.: B2555479
CAS No.: 1152112-22-5
M. Wt: 204.317
InChI Key: RCVCYZIOOMXPOP-UHFFFAOYSA-N
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Description

1-Benzyl-5,5-dimethylpyrrolidin-3-amine is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-dimethylpyrrolidin-3-amine can be synthesized through a multi-step process. One common method involves the alkylation of 5,5-dimethylpyrrolidin-3-one with benzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,5-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Various nucleophiles like halides, in the presence of a base such as potassium carbonate.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Different amine derivatives.

    Substitution: Compounds with different substituents replacing the benzyl group.

Scientific Research Applications

1-Benzyl-5,5-dimethylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, it may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

    1-Benzylpyrrolidine: Lacks the two methyl groups on the pyrrolidine ring.

    5,5-Dimethylpyrrolidin-3-amine: Lacks the benzyl group.

    1-Benzyl-3-pyrrolidinamine: Similar structure but without the dimethyl substitution.

Uniqueness: 1-Benzyl-5,5-dimethylpyrrolidin-3-amine is unique due to the presence of both the benzyl and dimethyl groups, which confer specific chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-benzyl-5,5-dimethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(2)8-12(14)10-15(13)9-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVCYZIOOMXPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1CC2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of (3E)-5,5-dimethyl-1-(phenylmethyl)-2,3-pyrrolidinedione 3-(O-methyloxime) (4.2872 g, 17.41 mmol) in THF (90 mL) was added LiAlH4 (2.64 g, 69.57 mmol) portionwise. The mixture was heated at 70° C. and stirred for 6.5 h. The mixture was then cooled to room temperature and quenched by addition of Na2SO4.10H2O (3 g), followed by 1 N aq. NaOH (100 mL). The mixture was extracted with Et2O (2×150 mL), and the combined organic phase was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The residue was diluted with DCM (200 mL), and the mixture was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give crude racemic 5,5-dimethyl-1-(phenylmethyl)-3-pyrrolidinamine (3.2293 g, 86%) as a light yellow oil. LCMS: (M+H)+: 205.2.
Quantity
4.2872 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

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